Benzo[d]thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of Benzo[d]thiazole derivatives involves elegant pathways that allow for multiple substitutions around the bicyclic structure, enabling thorough exploration of chemical spaces around the molecule. Notably, the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives showcases the versatility of Benzo[d]thiazole as a scaffold in drug discovery processes. These methods include Williamson ether synthesis among others to yield a variety of compounds (Durcik et al., 2020).
Molecular Structure Analysis
The molecular structure of Benzo[d]thiazole-4-carboxylic acid derivatives can be analyzed through various spectroscopic techniques and crystallographic methods. Studies have shown that the molecular geometry and electronic structure can significantly influence the compound's reactivity and physical properties. For instance, the crystallographic analysis of 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate reveals a planar structure that influences its physical properties (Kosma et al., 2012).
Chemical Reactions and Properties
Benzo[d]thiazole-4-carboxylic acid and its derivatives participate in a wide range of chemical reactions, showcasing their versatility. The Pd-catalyzed decarboxylative coupling of thiazoles with various substituted benzoic acids highlights the compound's reactivity, enabling the synthesis of polyfluoro-substituted biaryls. This reactivity is crucial for applications in medicinal chemistry and material science (Xie et al., 2010).
Physical Properties Analysis
The physical properties of Benzo[d]thiazole-4-carboxylic acid derivatives are critical for their application in various fields. Studies on the crystal structure, spectroscopic characterization, and computational insights into ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate reveal its planar structure, hydrogen bonding sites, and intramolecular charge transfer phenomena, which are essential for understanding its behavior in different environments (Haroon et al., 2018).
Chemical Properties Analysis
The chemical properties of Benzo[d]thiazole derivatives are influenced by their molecular structure and reactivity. The synthesis and antimosquito properties of 2,6-substituted benzo[d]thiazole analogues against Anopheles arabiensis demonstrate the potential of these compounds in developing new repellents and insecticides. The study showcases how modifications in the benzo[d]thiazole scaffold can lead to compounds with significant biological activities (Venugopala et al., 2013).
Scientific Research Applications
1. Antimycobacterial Agents
- Summary of Application : Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been found to be important in the search for new antimycobacterial agents .
- Methods of Application : Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues were designed, synthesized, and evaluated for in vitro antitubercular activity .
- Results or Outcomes : The most active benzo[d]imidazo[2,1-b]thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
2. Green Chemistry
- Summary of Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- Methods of Application : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
- Results or Outcomes : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Safety And Hazards
While specific safety and hazard information for Benzo[d]thiazole-4-carboxylic acid is not available in the retrieved sources, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .
Future Directions
Benzothiazoles, including Benzo[d]thiazole-4-carboxylic acid, are considered as potential drug molecules. They have been customized for clinical use and are under intensive clinical investigations . They are also being used in the design of a wide variety of aromatic azoles . The development of new synthetic approaches and patterns of reactivity for benzothiazoles is an ongoing area of research .
properties
IUPAC Name |
1,3-benzothiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFRQODQXBMILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606752 | |
Record name | 1,3-Benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazole-4-carboxylic acid | |
CAS RN |
1260529-67-6 | |
Record name | 1,3-Benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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